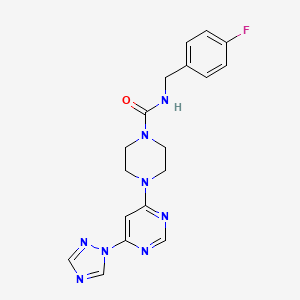

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCAKVCEZIIXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a pyrimidine core substituted with a triazole moiety and a piperazine linker . This unique structure may enhance its bioactivity and selectivity compared to other compounds in its class.

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.

- It has shown effectiveness against various cancer cell lines, demonstrating potential as an anticancer agent.

-

Antiviral Activity :

- The compound inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis.

- This mechanism highlights its potential use in treating viral infections.

-

Neuroprotective Effects :

- The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation, primarily through the inhibition of NF-κB and MAPK signaling pathways.

Biological Activity Data

Here is a summary table of the biological activities associated with similar compounds containing triazole and piperazine moieties:

| Compound Name | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| 4-(5-methyl-1H-1,2,4-triazol-3-yl)-6-[piperazinyl]pyrimidine | Structure | Antifungal | 45.69 μM |

| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Structure | Antimicrobial | 3.0 nM |

| 3-(piperazinyl)-5-(triazolyl)thiadiazoles | Structure | Anticancer | 5.5 nM |

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide :

- Anticancer Studies :

- Antiviral Properties :

-

Neuroprotective Studies :

- Investigations into the neuroprotective effects revealed that these compounds could significantly reduce markers of oxidative stress in neuronal cells, suggesting their potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrimidine vs. Quinazoline Derivatives

- : A1–A6 compounds feature a quinazolin-4-one core instead of pyrimidine. For example, A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) has a melting point of 196.5–197.8 °C and 57.3% yield. The quinazoline ring introduces additional hydrogen-bonding sites but reduces metabolic stability compared to pyrimidine-triazole systems .

- Its molecular weight (391.4 g/mol) and trifluoromethyl group enhance bioavailability .

Triazole Positioning

Piperazine Substituents

4-Fluorobenzyl vs. Other Aryl Groups

- : [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives share the 4-fluorobenzyl fragment but lack the pyrimidine-triazole moiety. Their synthesis via benzoyl chloride acylation (yields unspecified) suggests comparable reactivity for carboxamide formation .

- : 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide replaces 4-fluorobenzyl with thiophen-2-ylmethyl, reducing lipophilicity (logP estimated ~2.1 vs. ~2.8 for the target compound) and altering metabolism via cytochrome P450 interactions .

Antifungal Potential

- : Fluconazole derivatives with piperazine-triazole side chains exhibit 4-fold higher activity against Candida albicans than fluconazole. The target compound’s triazole-pyrimidine system may similarly enhance antifungal efficacy by inhibiting lanosterol 14α-demethylase .

- : A related compound, (1H-1,2,4-triazol-1-yl)acetyl)-4-(4-fluorobenzyl)-N-(4-(4-fluorophenoxy)phenyl)pyrrolidine-2-carboxamide, was analyzed via HPLC-HRMS, highlighting the importance of fluorinated aryl groups in pharmacokinetic optimization .

Kinase Inhibition

- : 3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile (MW 502.38 g/mol) demonstrates pyrimidine-triazole systems in kinase inhibitors, with a morpholino group enhancing solubility. The target compound’s 4-fluorobenzyl group may similarly improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.